Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate
CAS No.:
Cat. No.: VC15797340
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | methyl 2-azabicyclo[2.2.2]octane-5-carboxylate |
| Standard InChI | InChI=1S/C9H15NO2/c1-12-9(11)8-4-7-3-2-6(8)5-10-7/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | CHOVUVZOYSVYOC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2CCC1CN2 |
Introduction
Structural Characterization and Molecular Properties
Core Bicyclic Architecture
The 2-azabicyclo[2.2.2]octane system consists of a fused six-membered ring with a bridgehead nitrogen atom, creating a strained, cage-like structure. The methyl ester group at position 5 introduces polarity and functional versatility. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| Density (predicted) | 1.080 ± 0.06 g/cm³ | |
| Boiling Point (predicted) | 236.5 ± 33.0 °C | |
| pKa (predicted) | 10.55 ± 0.40 |
The bicyclic framework enforces a specific spatial arrangement, which enhances binding selectivity in molecular interactions. The nitrogen atom at position 2 participates in hydrogen bonding, while the ester group enables further derivatization via hydrolysis or transesterification .
Spectroscopic and Computational Data
The compound’s canonical SMILES string (COC(=O)C1CC2CCC1CN2) and InChIKey (CHOVUVZOYSVYOC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational models predict a dipole moment of ~3.2 D, reflecting its polar nature, and a solvent-accessible surface area of 180 Ų, indicative of moderate molecular bulk .
Synthetic Methodologies
Key Synthetic Routes
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is synthesized via multi-step protocols, often involving cyclization reactions. A representative pathway includes:
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Diels-Alder Cycloaddition: Reaction of a substituted diene with a nitroso compound to form the bicyclic core.
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Reductive Amination: Introduction of the nitrogen atom via catalytic hydrogenation of intermediate imines .
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Esterification: Treatment with methanol under acidic conditions to install the methyl ester group .
Yield optimization remains challenging due to steric hindrance within the bicyclic system, with reported yields ranging from 15–35% for final steps .
Comparative Analysis of Analogues
Structural analogues, such as ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (C₁₀H₁₅NO₃, MW 197.23 g/mol), highlight the impact of substituents on physicochemical properties . Replacing the methyl ester with an ethyl group increases hydrophobicity (logP ≈ 1.2 vs. 0.8) but reduces metabolic stability .
Applications in Medicinal Chemistry
Scaffold for Bioactive Molecules
The compound’s rigidity and functionalizability make it a template for central nervous system (CNS) agents. Derivatives have been explored as:
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ELOVL6 Inhibitors: Blocking elongation of very long-chain fatty acids, a target in metabolic disorders.
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Neuromodulators: Bridged amines mimic tropane alkaloids, enabling dopamine transporter inhibition .
Future Directions and Challenges
Knowledge Gaps
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In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles are unknown.
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Synthetic Scalability: Low yields necessitate improved catalytic systems or flow chemistry approaches.
Emerging Opportunities
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PROTAC Design: The bicyclic scaffold could anchor proteolysis-targeting chimeras for degrading disease-related proteins.
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Crystallography Studies: X-ray diffraction data would clarify conformational preferences and intermolecular interactions.
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